molecular formula C16H18N2O4 B2884781 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone CAS No. 953228-89-2

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone

Cat. No.: B2884781
CAS No.: 953228-89-2
M. Wt: 302.33
InChI Key: HQQPBYFQVSVNTJ-UHFFFAOYSA-N
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Description

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Chemical Reactions Analysis

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone can be compared with other isoxazole derivatives, such as:

    Sulfamethoxazole: An antibiotic with a similar isoxazole core structure.

    Muscimol: A psychoactive compound that acts as a GABA_A receptor agonist.

    Ibotenic acid: A neurotoxin and psychoactive compound.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .

Biological Activity

The compound 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H15_{15}N3_{3}O2_{2}
  • Molecular Weight : 233.28 g/mol

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study published in PubMed demonstrated that derivatives of isoxazole compounds can have IC50_{50} values ranging from 0.9 to 4.5 µM against human cancer cell lines such as KB (human oral cancer) and Hep-G2 (human liver cancer) .

Cell LineIC50_{50} (µM)
KB0.9
Hep-G24.5

The mechanism by which this compound exerts its cytotoxic effects is thought to involve the inhibition of specific kinases, which are crucial for cancer cell proliferation and survival. In particular, compounds similar to this compound have been noted for their ability to inhibit Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK) .

Case Study 1: In Vitro Studies

In vitro studies conducted on various isoxazole derivatives, including the compound , have shown promising results in terms of cytotoxicity against cancer cells. For instance, a study synthesized several isoxazole derivatives and tested their cytotoxic effects on human cancer cell lines, revealing that modifications to the phenyl ring significantly impacted potency .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that the presence of the methoxy group on the phenyl ring enhances the compound's biological activity. The interaction between the isoxazole moiety and target proteins is critical for its effectiveness as a potential therapeutic agent .

Properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-20-14-4-2-3-12(9-14)15-10-13(17-22-15)11-16(19)18-5-7-21-8-6-18/h2-4,9-10H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQPBYFQVSVNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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